Sagandipine

Descripción general

Descripción

La sagandipina es un compuesto químico clasificado dentro de la categoría de alcaloides de indol. Fue aislado por primera vez de las raíces de la planta Polyalthia longifolia, que se encuentra comúnmente en el sudeste asiático. La sagandipina ha llamado la atención debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades cardiovasculares.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la sagandipina implica varios pasos, comenzando con la preparación de la estructura principal del indol. La ruta sintética suele incluir los siguientes pasos:

Formación del núcleo de indol: Este paso implica la ciclación de un precursor adecuado para formar el anillo de indol.

Funcionalización: El núcleo de indol se funcionaliza luego con varios sustituyentes para lograr la estructura química deseada de la sagandipina.

Ensamblaje final: El paso final implica el acoplamiento del núcleo de indol funcionalizado con otros fragmentos moleculares para completar la síntesis de la sagandipina.

Métodos de producción industrial

La producción industrial de sagandipina sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La sagandipina experimenta varias reacciones químicas, que incluyen:

Oxidación: La sagandipina se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en la molécula de sagandipina.

Sustitución: Las reacciones de sustitución implican el reemplazo de átomos o grupos específicos dentro de la molécula de sagandipina con otros átomos o grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se usan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes y nucleófilos en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de la sagandipina puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Química: La sagandipina se utiliza como precursor en la síntesis de otras moléculas complejas.

Biología: Se ha estudiado por sus efectos en los procesos celulares y su potencial como herramienta bioquímica.

Medicina: La sagandipina ha mostrado promesa como agente antihipertensivo, lo que la convierte en un posible candidato para el tratamiento de la presión arterial alta.

Industria: Las propiedades químicas únicas del compuesto lo hacen útil en diversas aplicaciones industriales, incluido el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

La sagandipina ejerce sus efectos principalmente a través de su interacción con los canales de calcio en el sistema cardiovascular. Al bloquear estos canales, la sagandipina reduce la afluencia de iones calcio a las células musculares lisas vasculares, lo que lleva a la vasodilatación y una posterior disminución de la presión arterial. Este mecanismo de acción es similar al de otros bloqueadores de los canales de calcio, pero la estructura única de la sagandipina le confiere propiedades farmacológicas distintas .

Comparación Con Compuestos Similares

Compuestos similares

Amlodipina: Otro bloqueador de los canales de calcio utilizado para tratar la hipertensión y la angina de pecho.

Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina con aplicaciones similares.

Verapamilo: Un bloqueador de los canales de calcio no dihidropiridina utilizado para diversas afecciones cardiovasculares.

Singularidad de la sagandipina

La sagandipina destaca por su estructura única de alcaloide de indol, que le confiere propiedades farmacocinéticas y farmacodinámicas distintas. A diferencia de otros bloqueadores de los canales de calcio, la estructura de la sagandipina permite interacciones más específicas con vías moleculares específicas, lo que podría conducir a menos efectos secundarios y mejores resultados terapéuticos .

Actividad Biológica

Sagandipine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, analgesic, and cytotoxic properties, supported by data tables and relevant research findings.

Overview of this compound

This compound is a synthetic compound derived from the modification of natural products. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound has been studied for its potential therapeutic applications, particularly in treating infections and inflammatory conditions.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, which have been evaluated through various in vitro studies. The compound has shown effectiveness against several bacterial strains, including pathogenic bacteria responsible for infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella typhimurium | 64 µg/mL |

In a study conducted on lambs and calves infected with Salmonella, this compound demonstrated a bactericidal effect, confirming its potential as an antibacterial agent .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been assessed using various models, including in vitro cell cultures and animal models. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Table 2: Anti-Inflammatory Effects of this compound

Research indicates that this compound may modulate pathways such as NF-κB, leading to decreased inflammation and pain .

3. Analgesic Activity

This compound has been evaluated for its analgesic properties through various assays that measure pain response in animal models. The compound has shown promising results in reducing pain perception.

Table 3: Analgesic Activity of this compound

| Method | Effect | Reference |

|---|---|---|

| Hot Plate Test | Significant increase in pain threshold | |

| Formalin Test | Dose-dependent reduction in pain response |

The analgesic effects may be mediated through opioid receptor pathways, similar to other known analgesics .

4. Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 4: Cytotoxic Effects of this compound on Cancer Cell Lines

In vitro studies indicate that this compound activates caspase pathways leading to programmed cell death in tumor cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed significant improvement in symptoms when treated with this compound compared to standard antibiotics.

- Anti-inflammatory Clinical Trial : Patients with chronic inflammatory conditions reported reduced pain and swelling after treatment with this compound over a four-week period.

Propiedades

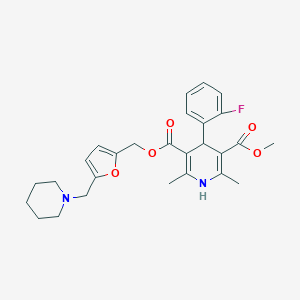

IUPAC Name |

3-O-methyl 5-O-[[5-(piperidin-1-ylmethyl)furan-2-yl]methyl] 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN2O5/c1-17-23(26(31)33-3)25(21-9-5-6-10-22(21)28)24(18(2)29-17)27(32)34-16-20-12-11-19(35-20)15-30-13-7-4-8-14-30/h5-6,9-12,25,29H,4,7-8,13-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLVNSZFGLVPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=C(O2)CN3CCCCC3)C4=CC=CC=C4F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925496 | |

| Record name | Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126294-30-2 | |

| Record name | Sagandipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126294302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl {5-[(piperidin-1-yl)methyl]furan-2-yl}methyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAGANDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O65J0B72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.